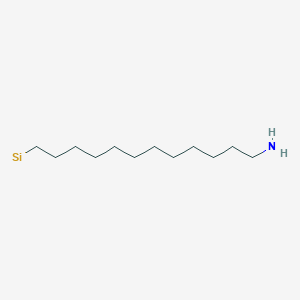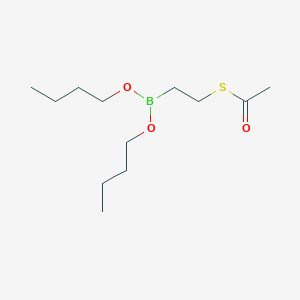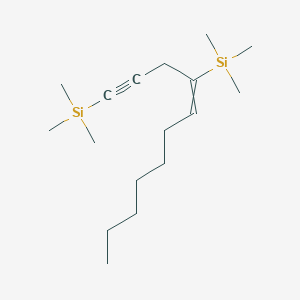
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine: is a complex peptide compound with a unique structure It is composed of multiple glycine residues, an ornithine residue, and a serine residue, along with a diaminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The key steps include:
Protection of Amino Groups: Using protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).
Coupling Reactions: Sequential addition of amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: Removal of protecting groups using reagents like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.
Purification: Using techniques such as HPLC (high-performance liquid chromatography) to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of high-throughput purification methods, such as preparative HPLC, would be essential to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a primary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated peptides.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated peptides.
Scientific Research Applications
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds with active sites, while the peptide backbone can interact with the protein surface, influencing its activity and function.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer flexibility and the ability to adopt various conformations. The inclusion of the diaminomethylidene group adds to its reactivity and potential for forming specific interactions with molecular targets.
Properties
CAS No. |
847803-99-0 |
|---|---|
Molecular Formula |
C27H46N14O13 |
Molecular Weight |
774.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C27H46N14O13/c28-4-16(43)32-10-22(49)40-14(2-1-3-31-27(29)30)25(53)38-8-20(47)34-5-17(44)33-6-18(45)36-11-23(50)41-15(13-42)26(54)39-9-21(48)35-7-19(46)37-12-24(51)52/h14-15,42H,1-13,28H2,(H,32,43)(H,33,44)(H,34,47)(H,35,48)(H,36,45)(H,37,46)(H,38,53)(H,39,54)(H,40,49)(H,41,50)(H,51,52)(H4,29,30,31)/t14-,15-/m0/s1 |
InChI Key |
LPWYCFBNDIDMOG-GJZGRUSLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)

![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)



![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
